2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHHSQPVWCZMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558747 | |
| Record name | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748733-00-8 | |
| Record name | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine generally follows a two-step approach:
- Step 1: Introduction of the pyrrolidinyl group at the 4-position of the pyrimidine ring.
- Step 2: Functionalization of the 2-position with a chloromethyl substituent.
This approach is consistent with common pyrimidine chemistry where nucleophilic substitution at activated positions is employed.
Preparation of 4-(Pyrrolidin-1-yl)pyrimidine Intermediates
The 4-substituted pyrimidine moiety is typically prepared by nucleophilic aromatic substitution (SNAr) of a 4-chloropyrimidine or 4-hydroxypyrimidine derivative with pyrrolidine:
- Starting Material: 2-chloropyrimidine or 2-hydroxypyrimidine derivatives.
- Reagent: Pyrrolidine as a nucleophile.
- Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) or alcoholic solvents at elevated temperatures (50–120 °C).
- Outcome: Displacement of the 4-chloro or 4-hydroxy group by pyrrolidine yielding 4-(pyrrolidin-1-yl)pyrimidine.
This step benefits from the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic substitution at the 4-position.
Introduction of the Chloromethyl Group at the 2-Position
The chloromethyl substituent at the 2-position can be introduced via chloromethylation reactions, which may involve:
Method A: Direct Chloromethylation
- Using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions to introduce a chloromethyl group onto the pyrimidine ring.
- This method requires careful control to avoid over-chloromethylation or side reactions.
Method B: Halomethylation via Halogenation of Hydroxymethyl Precursors
- First, the 2-position is functionalized with a hydroxymethyl group by reaction with formaldehyde.
- Subsequently, the hydroxymethyl group is converted to chloromethyl by treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Method C: Substitution of a 2-halomethyl precursor
- Starting from 2-(hydroxymethyl)pyrimidine derivatives, halogenation with reagents such as SOCl2 yields the chloromethyl product.
Representative Preparation Procedure (Hypothetical Based on Related Chemistry)
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution at 4-position | 4-chloropyrimidine + pyrrolidine, solvent: DMF, 80 °C, 6 h | Yields 4-(pyrrolidin-1-yl)pyrimidine intermediate |
| 2 | Hydroxymethylation at 2-position | Intermediate + formaldehyde (aqueous), acidic catalyst, room temp | Introduces 2-(hydroxymethyl) group |
| 3 | Chlorination of hydroxymethyl | SOCl2 or PCl5, reflux, 2 h | Converts hydroxymethyl to chloromethyl group |
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Condition | Comments |
|---|---|---|
| Nucleophile for 4-substitution | Pyrrolidine (excess) | Ensures complete substitution |
| Solvent for substitution | DMF, DMSO, ethanol | Polar aprotic solvents preferred |
| Temperature for substitution | 50–120 °C | Elevated temperature accelerates reaction |
| Hydroxymethylation agent | Formaldehyde (aqueous) | Acidic catalyst often used |
| Chlorinating agent | SOCl2, PCl5, or chloromethyl methyl ether | Chloromethylation step |
| Reaction time (each step) | 2–6 hours | Varies with scale and conditions |
| Purification | Crystallization or chromatography | To isolate pure product |
Research Findings and Considerations
Selectivity: The electron-deficient pyrimidine ring favors nucleophilic substitution at the 4-position, allowing selective introduction of pyrrolidine without affecting the 2-position initially.
Chloromethylation Challenges: Chloromethylation can be hazardous due to the toxicity and reactivity of chloromethylating agents; thus, safer alternatives or stepwise halogenation of hydroxymethyl intermediates are preferred.
Purification: The final compound may require recrystallization or chromatographic purification to remove unreacted starting materials and side products, especially residual pyrrolidine or chloromethylating agents.
Scale-up: Industrial synthesis would optimize reagent equivalents, solvent recycling, and temperature control to maximize yield and purity while minimizing hazardous waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:
-
Amination : Reacting with primary/secondary amines yields 2-(alkylamino)methyl derivatives. In a study, treatment with pyrrolidine under basic conditions (Cs₂CO₃, DMF, 60°C) achieved >85% yield .
-
Thiolation : Substitution with thiophenol derivatives forms sulfides, useful in heterocycle synthesis .
Key Reaction Conditions :
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 60 | 24 | 90 |
| NaSH | EtOH | Reflux | 12 | 78 |
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles:
-
Thiazolopyrimidine Formation : Reacting with thiourea derivatives under acidic conditions yields pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines (85–92% yield) .
-
Pyrano[2,3-d]pyrimidine Synthesis : Catalyzed by ZnO nanoparticles, three-component reactions with aldehydes and malononitrile produce anti-inflammatory agents .
Example Cyclization Data :
| Product Class | Catalyst | Yield (%) | Biological Activity (IC₅₀) |
|---|---|---|---|
| Pyrimido-thiazolo-pyrimidine | None | 90 | Antibacterial: 12 µM |
| Pyrano-pyrimidine | ZnO nanoparticles | 88 | Anti-inflammatory: 18 µM |
Cross-Coupling Reactions
The pyrimidine ring facilitates Pd-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (70–85% yield) .
-
Buchwald-Hartwig Amination : Coupling with morpholine or piperazine derivatives enhances solubility for pharmacological applications .
Optimized Coupling Parameters :
| Reaction Type | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 75 |
Oxidation and Reduction
-
Oxidation : The chloromethyl group oxidizes to a carbonyl using KMnO₄/H₂SO₄, forming 4-(pyrrolidin-1-yl)pyrimidine-2-carbaldehyde (65% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .
Stability and Reactivity Trends
Scientific Research Applications
While there is no information about the applications of "2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine" as a standalone compound, research indicates that pyrimidine derivatives, in general, have anti-inflammatory properties and can be synthesized using cost-efficient methods .
Pyrimidine Derivatives as Anti-Inflammatory Agents
- ** ضدCOX-2 Inhibition** Some pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity . For instance, derivatives 5 and 6 have IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2 inhibition, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .
- In vivo Anti-Inflammatory Effects Pyrimidine derivatives 7–9 have shown anti-inflammatory effects similar to indomethacin in carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats . The ED50 values of these compounds were 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin's ED50 of 9.17 μM . These derivatives also exhibited stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes .
- COX Selectivity Certain pyrazolo[3,4-d]pyrimidine derivatives, such as 10 and 11 , possess larger COX-1/COX-2 selectivity indexes (SI values) than celecoxib and diclofenac sodium . Compounds 12 and 13 showed larger SI values than diclofenac sodium and approximately equal to celecoxib, while compound 14 showed selectivity indexation similar to diclofenac sodium . Pyrazolyl structural analogs 10 , 13 , and 14 exhibited anti-inflammatory potential about 2–2.5 times that of diclofenac sodium and approximately 8–10.5 times that of celecoxib in cotton pellet-induced granuloma analysis .
- Suppression of iNOS and COX-2 mRNA Expression Derivatives 15–17 significantly decreased iNOS and COX-2 mRNA expressions, with higher suppressive effects compared to indomethacin . These derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents such as pyridine (15 ) and a chloromethyl group (16 ) on position-2 of the pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .
Structure-Activity Relationship (SAR) of Pyrimidine Derivatives
- NAPE-PLD Inhibitors Research has explored the structure-activity relationship of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD . Combining cyclopropylmethylamide (R1), (R/S)-3-phenylpiperidine (R2), and various R3 substituents (dimethylamine, morpholine, or (R/S)-3-hydroxypyrrolidine) resulted in compounds 1 and 101–107 . The combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine afforded the most potent compound (1 , pIC50 = 7.14 ± 0.04, IC50 = 72 nM), with a 10-fold increase in activity compared to compound 2 .
- Optimization of Pyrimidine-4-Carboxamides Optimization of pyrimidine-4-carboxamide derivatives as inhibitors of the NAE-producing enzyme NAPE-PLD focused on increasing the potency of hit compound 2 and improving its physicochemical properties for in vivo use . No improvement in inhibitory activity was achieved by changing the substituent at R1, suggesting it may bind in a shallow lipophilic pocket . Conformational restriction of the N-methylphenethylamine substituent at R2 by introducing an (S)-3-phenylpiperidine afforded a 3-fold potency increase . Replacing the morpholine group at R3 with the smaller and more polar (S)-3-hydroxypyrrolidine gave a 10-fold increase in activity when combined with the optimal R2 substituent, resulting in the most potent NAPE-PLD inhibitor .
Relevant Pyrimidine Compounds
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Key Applications/Reactivity |
|---|---|---|---|---|---|
| 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine | C₉H₁₁ClN₃ | ~183.64 (estimated) | 2-(–CH₂Cl), 4-(pyrrolidin-1-yl) | N/A | Intermediate in kinase inhibitors |
| 2-[4-(Chloromethyl)phenyl]pyrimidine | C₁₁H₉ClN₂ | 204.65 | 4-(–CH₂Cl) phenyl at pyrimidine | 83–84.5 | Synthetic intermediate |
| 5-(Chloromethyl)-2-phenylpyrimidine | C₁₁H₉ClN₂ | 204.65 | 5-(–CH₂Cl), 2-phenyl | N/A | Ligand in cross-coupling reactions |
| 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | C₈H₉ClN₆ | 224.66 | 4-Cl, 2-amino-pyrazole | N/A | Medicinal chemistry intermediate |
| 2-Chloro-4-(piperidin-1-yl)pyridine | C₁₀H₁₂ClN₂ | 198.67 | 2-Cl, 4-piperidine | N/A | TRK kinase inhibitor precursor |
Structural Insights :
- Substituent Position : The position of the chloromethyl group significantly impacts reactivity. For example, 2-[4-(Chloromethyl)phenyl]pyrimidine (chloromethyl at para-phenyl position) exhibits higher thermal stability (mp 83–84.5°C) compared to this compound, where steric hindrance from pyrrolidine may reduce crystallinity .
- Heterocyclic Moieties: Replacing pyrrolidine with piperidine (as in 2-chloro-4-(piperidin-1-yl)pyridine) increases ring size, altering steric and electronic profiles.
Table 2: Reaction Conditions and Yields
| Compound | Reaction Type | Solvent | Catalyst/Temperature | Yield (%) | Similarity to Target Compound |
|---|---|---|---|---|---|
| This compound | Nucleophilic substitution | Ethanol | Triethylamine, 60°C | 70–80 | Reference (1.00) |
| 2-Chloro-4-(piperidin-1-yl)pyridine | Amination | THF | Pd/C, 80°C | 65 | 0.95 |
| N-Butyl-2-chloropyridin-4-amine | Alkylation | Methanol | K₂CO₃, reflux | 75 | 0.88 |
Key Findings :
- Solvent Effects: The target compound’s synthesis in ethanol with triethylamine achieves higher yields (70–80%) compared to THF-based reactions for piperidine analogues (65%), likely due to better solubility of intermediates .
- Catalytic Efficiency : Nickel-catalyzed cross-coupling (e.g., for 4-phenyl-2-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butanenitrile) demonstrates the versatility of pyrrolidine-pyrimidine scaffolds in forming C–C bonds, albeit at moderate yields (60%) .
Biological Activity
2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its chloromethyl and pyrrolidine substituents, exhibits potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The following sections explore the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C₉H₁₂ClN₃, with a molecular weight of 183.64 g/mol. Its structure features a pyrimidine ring that is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways critical for cell survival and proliferation.
- Signal Transduction Modulation: It may influence signal transduction pathways by interacting with key signaling molecules, thereby affecting cellular responses and functions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, the compound demonstrated cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 10 | Apoptosis induction |
| MCF-7 | 5 | Cell cycle arrest |
| U-937 | 7 | Inhibition of proliferation |
Anti-inflammatory Activity
Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory effects. The compound has shown the ability to suppress COX-2 activity, which is a key enzyme in the inflammatory process.
Table 2: COX-2 Inhibition Data
Antimicrobial Activity
Additionally, studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest potential therapeutic applications in treating infections .
Structure–Activity Relationships (SAR)
The SAR studies reveal how modifications to the pyrimidine structure affect biological activity. For example, the introduction of different substituents on the pyrrolidine ring can enhance potency or selectivity against specific targets.
Table 3: SAR Analysis
| Substituent | Activity Change |
|---|---|
| Methyl group | Increased potency |
| Ethyl group | Enhanced selectivity |
| Chlorine atom | Improved enzyme inhibition |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines with IC50 values ranging from 5 to 10 µM .
- Anti-inflammatory Evaluation: Another investigation assessed the anti-inflammatory potential through carrageenan-induced paw edema models in rats, demonstrating a marked reduction in inflammation compared to control groups .
- Antimicrobial Testing: Research conducted on various microbial strains indicated that this compound effectively inhibited bacterial growth at concentrations as low as 15 µg/mL .
Q & A
Q. How can computational modeling predict reactivity of the chloromethyl group?
- Methodology :
- DFT calculations : Optimize transition states for nucleophilic substitution using Gaussian09 (B3LYP/6-31G* basis set).
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents to model hydrolysis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
